An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to previously underexplored chemical space. Among the emerging structural motifs, strained ring systems, particularly cyclobutanes, have garnered significant interest.[1][2] The unique puckered three-dimensional geometry of the cyclobutane ring offers a rigid scaffold that can effectively orient pharmacophoric elements in a spatially defined manner, often leading to improved binding affinity and biological activity. This guide provides a comprehensive technical overview of a key exemplar of this class, Methyl 3-hydroxycyclobutanecarboxylate, a versatile and increasingly valuable building block in the synthesis of complex bioactive molecules.
Core Molecular Attributes
Methyl 3-hydroxycyclobutanecarboxylate is a bifunctional molecule incorporating a secondary alcohol and a methyl ester functionality on a cyclobutane core. It exists as two diastereomers, cis and trans, arising from the relative stereochemistry of the hydroxyl and carboxylate groups.
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₃ | [3][4][5] |
| Molecular Weight | 130.14 g/mol | [3][4][5] |
| CAS Number (cis) | 63485-50-7 | [3][4][5][6][7][8][9][10] |
| CAS Number (trans) | 63485-51-8 | [11][12][13][14] |
| Appearance | Colorless to light yellow liquid | [4][10] |
These isomers serve as distinct synthons, with their differing spatial arrangements of reactive groups enabling the synthesis of diverse molecular architectures. The choice between the cis and trans isomer is a critical design element in a synthetic strategy, directly influencing the final geometry of the target molecule.
Synthesis and Stereocontrol: Accessing the Cyclobutane Core
The primary and most common route to Methyl 3-hydroxycyclobutanecarboxylate involves the stereoselective reduction of the corresponding ketone, Methyl 3-oxocyclobutanecarboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, providing access to both cis and trans isomers.
Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate
The cis-isomer is readily prepared through the reduction of Methyl 3-oxocyclobutanecarboxylate using a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride. The steric hindrance of this reagent favors hydride attack from the less hindered face of the cyclobutanone ring, leading to the predominant formation of the cis-diol.
Experimental Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate [6]
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Step 1: Reaction Setup
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In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.
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Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.
-
-
Step 2: Reduction
-
To the cooled solution, add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF dropwise, maintaining the internal temperature below -60 °C.
-
Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Quenching and Work-up
-
Upon completion, quench the reaction by the slow, dropwise addition of 6 M hydrochloric acid at approximately 0 °C, adjusting the pH to 5-6.
-
Dilute the mixture with ethyl acetate and stir for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Separate the filtrate layers and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-Methyl 3-hydroxycyclobutanecarboxylate as a light yellow liquid.
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Caption: Synthesis of the cis-isomer via stereoselective reduction.
Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate
Accessing the trans-isomer often involves a less direct, yet equally important, synthetic strategy. One documented method involves the deprotection of a precursor, Methyl trans-3-benzyloxycyclobutanecarboxylate, via catalytic hydrogenation.
Experimental Protocol: Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate [11]
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Step 1: Preparation of Precursor Solution
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Dissolve Methyl trans-3-benzyloxycyclobutanecarboxylate in methanol to prepare a 0.05 M solution.
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-
Step 2: Catalytic Hydrogenation
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Pass the solution through a flow hydrogenation system (e.g., H-Cube®) equipped with a 10% Palladium on Carbon (Pd/C) catalyst cartridge.
-
Set the reaction conditions to 10 bar hydrogen pressure and a temperature of 40 °C, with a flow rate of 1 mL/min.
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-
Step 3: Isolation
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure to afford the target product, trans-Methyl 3-hydroxycyclobutanecarboxylate.
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The purity of the product can be assessed by TLC (e.g., hexane/ethyl acetate, 1:1, v/v).
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Caption: Synthesis of the trans-isomer via hydrogenolysis.
Spectroscopic Characterization
Accurate characterization of Methyl 3-hydroxycyclobutanecarboxylate is paramount for its effective use in synthesis. The following data, while often found for related structures, serves as a predictive guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the protons of the cyclobutane ring (a series of complex multiplets). The coupling constants and chemical shifts of the cyclobutane protons will differ significantly between the cis and trans isomers due to their distinct dihedral angles.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 175 ppm), the carbon attached to the hydroxyl group (in the range of 60-70 ppm), the methoxy carbon (around 52 ppm), and the carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, intense peak around 1730 cm⁻¹ will be indicative of the C=O stretching of the ester. C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, 31 amu) or a carbomethoxy group (-COOCH₃, 59 amu), and fragmentation of the cyclobutane ring.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of Methyl 3-hydroxycyclobutanecarboxylate makes it a versatile synthetic intermediate. The hydroxyl group can undergo a wide range of transformations, including oxidation, etherification, and esterification, while the methyl ester can be hydrolyzed, reduced, or converted to an amide.
Caption: Key reaction pathways for Methyl 3-hydroxycyclobutanecarboxylate.
This dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of more complex cyclobutane derivatives for incorporation into drug candidates. The rigid nature of the cyclobutane core ensures that the stereochemical information established during its synthesis is carried through subsequent transformations, which is a critical aspect of modern asymmetric synthesis.[16]
Applications in Drug Discovery and Development
The incorporation of the cyclobutane motif into drug candidates is a rapidly growing strategy in medicinal chemistry.[1] This is due to the unique conformational constraints and metabolic stability that this strained ring can impart to a molecule. While specific examples detailing the use of Methyl 3-hydroxycyclobutanecarboxylate in the synthesis of a marketed drug are not prevalent in the public domain, its value as a building block is evident from its commercial availability and the increasing number of patents citing related cyclobutane structures.
The general strategy involves using the hydroxyl and ester functionalities as handles to append the cyclobutane core to larger molecular scaffolds. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The resulting cyclobutane-containing molecules often exhibit improved metabolic stability compared to their more flexible acyclic or larger-ring counterparts.
Safety and Handling
Methyl 3-hydroxycyclobutanecarboxylate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[11]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For the cis-isomer, refrigeration (2-8°C) is recommended.[4][10]
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
Methyl 3-hydroxycyclobutanecarboxylate, in both its cis and trans isomeric forms, represents a valuable and versatile building block for the synthesis of complex organic molecules. Its rigid, three-dimensional structure and bifunctional nature make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological properties. As the demand for innovative drug candidates continues to grow, the strategic application of strained ring systems like cyclobutane is poised to play an increasingly important role in the future of medicinal chemistry. This guide provides a foundational understanding of the core properties, synthesis, and potential applications of this key intermediate, empowering researchers to leverage its unique attributes in their drug discovery endeavors.
References
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PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
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ResearchGate. (2017). Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl cyclohexanecarboxylate (HMDB0031343). Retrieved from [Link]
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ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals?. Retrieved from [Link]
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